N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H16F3N3O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves coupling the pyridazine derivative with a benzamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted benzamides, each with distinct chemical and physical properties .
Scientific Research Applications
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and trifluoromethyl-substituted benzamides, such as:
- 3-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
- 3-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
- 4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide.
Uniqueness
The presence of both ethanesulfonyl and trifluoromethyl groups enhances its stability, reactivity, and bioactivity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H16F3N3O3S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-2-30(28,29)18-11-10-17(25-26-18)13-6-5-7-14(12-13)24-19(27)15-8-3-4-9-16(15)20(21,22)23/h3-12H,2H2,1H3,(H,24,27) |
InChI Key |
IXOFHDOGRCHUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.